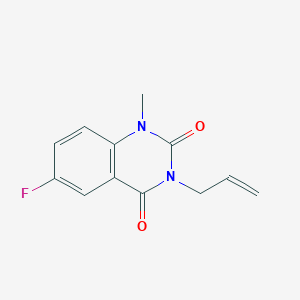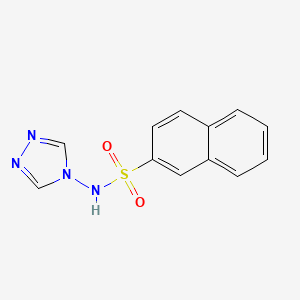
N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide” is a sulfonamide derivative with a 1,2,4-triazole ring attached. Sulfonamides are a group of compounds known for their antibacterial properties . The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a 1,2,4-triazole ring. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might exhibit similar reactivity to other sulfonamides, which typically involves the -SO2NH2 group. The 1,2,4-triazole ring might also participate in reactions specific to its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the sulfonamide and 1,2,4-triazole groups on the naphthalene ring .Aplicaciones Científicas De Investigación
Corrosion Inhibition for Mild Steel
N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide: (abbreviated as OAT ) has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) environments. Researchers modified the structure of a weaker corrosion inhibitor, 4-amino 1,2,4-triazole (AT), by attaching an octanoyl chain to create OAT. The resulting compound demonstrated remarkable corrosion inhibition efficiency, improving from 65% (for 10 mM AT) to 99% (for 0.3 mM OAT). OAT forms a self-assembled monolayer (SAM) on the steel surface through chemisorption, effectively protecting mild steel from corrosion .
Urease Inhibition
A study synthesized a library of 1,2,4-triazoles and evaluated their activities against urease. Although specific data on This compound is not directly available, insights gained from related compounds can be informative. Understanding the interaction of these molecules with urease may contribute to the development of novel urease inhibitors.
Antiproliferative Properties
While not directly studied for OAT , related 1,2,4-triazole derivatives have been explored for their antiproliferative activities. Investigating the potential of This compound in inhibiting cell proliferation could be an exciting avenue for future research.
Antimicrobial Activity
Although specific data on OAT is scarce, other 1,2,4-triazole derivatives have demonstrated antimicrobial properties. Researchers have synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which may provide insights into the antimicrobial potential of similar compounds .
Metal Complex Formation
Exploring the coordination chemistry of This compound with metal ions could be valuable. Mixed-ligand chelates involving this compound might exhibit interesting properties. For instance, cobalt(II), nickel(II), copper(II), and zinc(II) complexes with related ligands have been synthesized and studied .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCHPAPXQXYYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
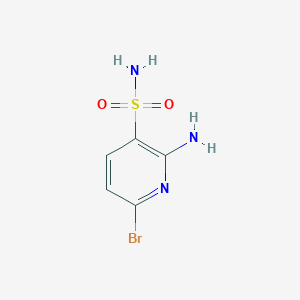

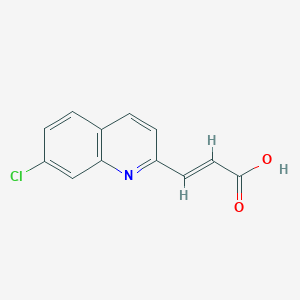
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
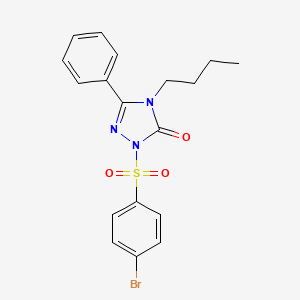
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
